molecular formula C15H28O B14528341 4,8,11,11-Tetramethylbicyclo[7.2.0]undecan-2-ol CAS No. 62346-26-3

4,8,11,11-Tetramethylbicyclo[7.2.0]undecan-2-ol

Cat. No.: B14528341
CAS No.: 62346-26-3
M. Wt: 224.38 g/mol
InChI Key: PHZNXINNXBJZFG-UHFFFAOYSA-N
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Description

4,8,11,11-Tetramethylbicyclo[720]undecan-2-ol is a chemical compound with the molecular formula C15H26O It is a bicyclic alcohol that features a unique structure with four methyl groups and a hydroxyl group attached to a bicyclo[720]undecane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,11,11-Tetramethylbicyclo[7.2.0]undecan-2-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor, followed by the introduction of methyl groups and the hydroxyl group. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized processes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4,8,11,11-Tetramethylbicyclo[7.2.0]undecan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter other functional groups.

    Substitution: The methyl groups or the hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or other reduced forms of the compound.

Scientific Research Applications

4,8,11,11-Tetramethylbicyclo[7.2.0]undecan-2-ol has several applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a bioactive agent.

    Medicine: Research explores its potential therapeutic effects and its role as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,8,11,11-Tetramethylbicyclo[7.2.0]undecan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group and the bicyclic structure play crucial roles in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol
  • 11,11-Dimethyl-4,8-dimethylenebicyclo[7.2.0]undecan-3-ol
  • (2Z,4Z)-4,8,11,11-Tetramethylbicyclo[7.2.0]undeca-2,4-dien-2-ol

Uniqueness

4,8,11,11-Tetramethylbicyclo[7.2.0]undecan-2-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group on the bicyclic framework. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for

Properties

CAS No.

62346-26-3

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

4,8,11,11-tetramethylbicyclo[7.2.0]undecan-2-ol

InChI

InChI=1S/C15H28O/c1-10-6-5-7-11(2)12-9-15(3,4)14(12)13(16)8-10/h10-14,16H,5-9H2,1-4H3

InChI Key

PHZNXINNXBJZFG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C2CC(C2C(C1)O)(C)C)C

Origin of Product

United States

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